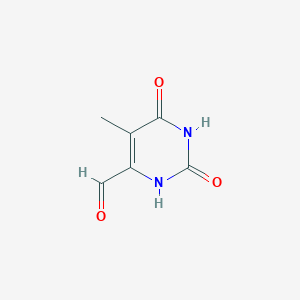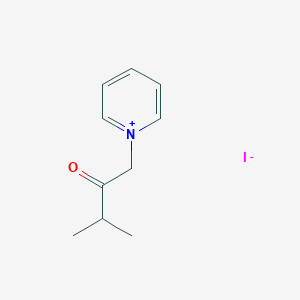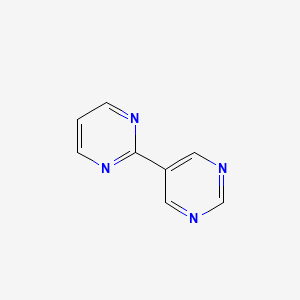
2-(Pyrimidin-5-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pyrimidin-5-yl)pyrimidine is a heterocyclic compound that consists of two pyrimidine rings connected at the 5-position of one ring and the 2-position of the other. Pyrimidine derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrimidin-5-yl)pyrimidine can be achieved through several methods. One common approach involves the condensation of 2-aminopyrimidine with a suitable aldehyde or ketone under acidic or basic conditions . Another method includes the cyclization of appropriate precursors in the presence of catalysts such as ammonium acetate or polyphosphoric acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Pyrimidin-5-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can introduce functional groups such as amino, thiol, or halide groups .
Scientific Research Applications
2-(Pyrimidin-5-yl)pyrimidine has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Mechanism of Action
The mechanism of action of 2-(Pyrimidin-5-yl)pyrimidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with nucleic acids, affecting processes such as DNA replication and transcription .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2-(Pyrimidin-4-yl)pyrimidine: Similar structure but with the connection at the 4-position of one pyrimidine ring.
2-(Pyrimidin-6-yl)pyrimidine: Similar structure but with the connection at the 6-position of one pyrimidine ring.
Uniqueness
2-(Pyrimidin-5-yl)pyrimidine is unique due to its specific connectivity, which can influence its chemical reactivity and biological activity. The position of the connection between the two pyrimidine rings can affect the compound’s ability to interact with molecular targets and undergo specific chemical reactions .
Properties
Molecular Formula |
C8H6N4 |
|---|---|
Molecular Weight |
158.16 g/mol |
IUPAC Name |
2-pyrimidin-5-ylpyrimidine |
InChI |
InChI=1S/C8H6N4/c1-2-11-8(12-3-1)7-4-9-6-10-5-7/h1-6H |
InChI Key |
YLKHVKXTIXZXRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)C2=CN=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


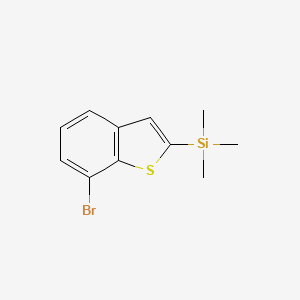

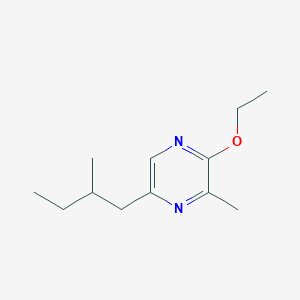
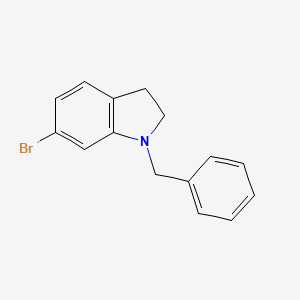
![1-[(2,4,6-Trimethylphenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13988795.png)
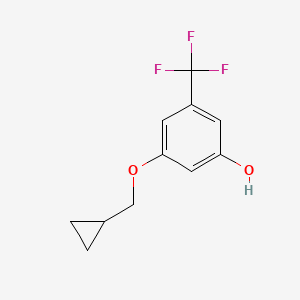
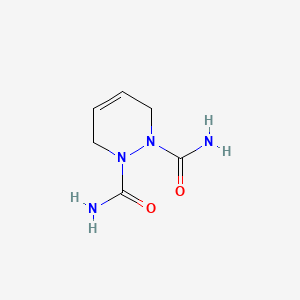
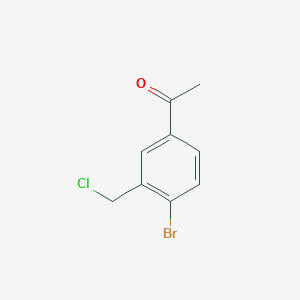
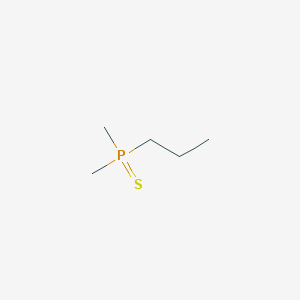
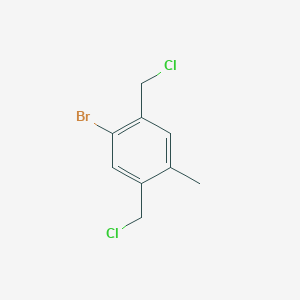

![5-Chloro-3-[(5-chloro-1,2,4-thiadiazol-3-yl)disulfanyl]-1,2,4-thiadiazole](/img/structure/B13988831.png)
